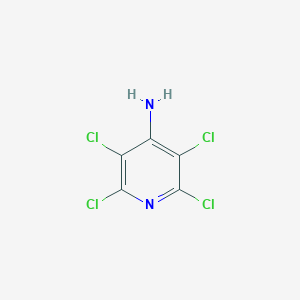
N-(3-chloro-4-cyanophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-cyanophenyl)acetamide, also known as CCNA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a white crystalline solid that is soluble in organic solvents such as ethanol and methanol. CCNA is widely used in the synthesis of various organic compounds and has been studied extensively for its biological properties.
作用機序
The mechanism of action of N-(3-chloro-4-cyanophenyl)acetamide is not fully understood, but it is believed to act as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes play a crucial role in the breakdown of neurotransmitters in the brain, and their inhibition can lead to an increase in the levels of these neurotransmitters. This can have potential applications in the treatment of various neurological disorders such as Alzheimer's disease.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to exhibit antioxidant activity and has been studied for its potential applications in the treatment of oxidative stress-related disorders. This compound has also been shown to have anti-inflammatory activity and has been studied for its potential applications in the treatment of inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of N-(3-chloro-4-cyanophenyl)acetamide is its ease of synthesis and purification. It is also relatively inexpensive compared to other organic compounds. However, this compound has some limitations in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. This compound is also sensitive to light and air, which can lead to degradation over time.
将来の方向性
There are several future directions for the study of N-(3-chloro-4-cyanophenyl)acetamide. One potential application is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease. This compound has also shown promising results in the formation of metal complexes, which can have potential applications in catalysis and materials science. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis and purification, as well as its potential applications in the treatment of neurological disorders and the formation of metal complexes, make it a promising compound for future research.
合成法
The synthesis of N-(3-chloro-4-cyanophenyl)acetamide involves the reaction between 3-chloro-4-cyanophenol and acetic anhydride in the presence of a catalyst such as pyridine. The reaction takes place under mild conditions and yields this compound as the final product. The purity of the compound can be improved by recrystallization using a suitable solvent.
科学的研究の応用
N-(3-chloro-4-cyanophenyl)acetamide has been extensively studied for its potential applications in various scientific fields. It has been used as a starting material in the synthesis of various organic compounds such as benzimidazole derivatives, pyrazole derivatives, and quinoline derivatives. This compound has also been used as a ligand in coordination chemistry and has shown promising results in the formation of metal complexes.
特性
CAS番号 |
22304-33-2 |
|---|---|
分子式 |
C9H7ClN2O |
分子量 |
194.62 g/mol |
IUPAC名 |
N-(3-chloro-4-cyanophenyl)acetamide |
InChI |
InChI=1S/C9H7ClN2O/c1-6(13)12-8-3-2-7(5-11)9(10)4-8/h2-4H,1H3,(H,12,13) |
InChIキー |
FTXJCLDIIINVFE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)C#N)Cl |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1)C#N)Cl |
その他のCAS番号 |
22304-33-2 |
同義語 |
BW 63-307 BW-63-307 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B181919.png)
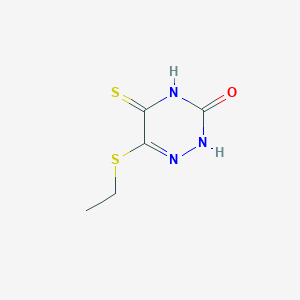
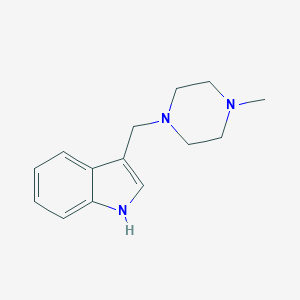
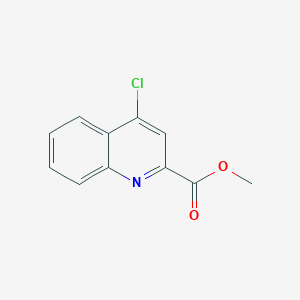


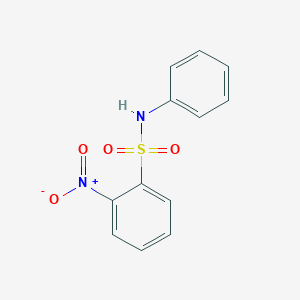
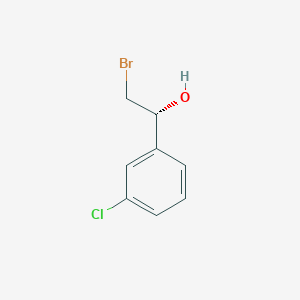
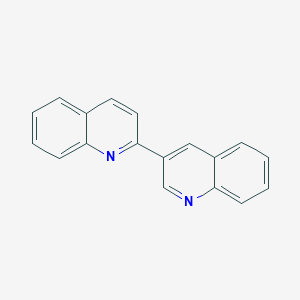
![Ethanol, 2,2'-[(3-nitrophenyl)imino]bis-](/img/structure/B181940.png)
